molecular formula C17H17Cl2N3 B1421429 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride CAS No. 1235441-46-9

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride

Cat. No.: B1421429
CAS No.: 1235441-46-9
M. Wt: 334.2 g/mol
InChI Key: PFYMRIKFLTXRPP-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride is a pyrazole-based compound featuring a phenyl group at position 1, a 4-chlorophenyl substituent at position 3, and an ethylamine moiety at position 4 of the pyrazole ring. The hydrochloride salt enhances its solubility and stability. This compound is cataloged under the reference code 3D-KZB44146 and is available in quantities ranging from 50 mg to 500 mg, with pricing reflecting its specialized synthesis .

Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in drug design.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3.ClH/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16;/h1-9,12H,10-11,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYMRIKFLTXRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-46-9
Record name 1H-Pyrazole-4-ethanamine, 3-(4-chlorophenyl)-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of the Pyrazole Core

The foundational step involves constructing the pyrazole ring with the desired substitution pattern. The literature indicates multiple approaches:

  • Hydrazine-based Cyclization:
    A common method involves condensing α,β-unsaturated carbonyl compounds or diketones with hydrazines or hydrazones. For instance, the reaction of 4-chloroacetophenone derivatives with hydrazines under reflux conditions facilitates cyclization to form the pyrazole nucleus.

  • Multicomponent Cyclo-condensation:
    Multi-component reactions, such as the condensation of phenylhydrazines with β-ketones or aldehydes, enable regioselective synthesis of substituted pyrazoles. Microwave-assisted techniques have been employed to enhance yields and selectivity.

Functionalization to Ethan-1-amine Hydrochloride

The side chain, ethan-1-amine , is introduced via:

  • Nucleophilic Substitution:
    The pyrazole core bearing suitable leaving groups (e.g., halogens or activated positions) can undergo nucleophilic substitution with ammonia or primary amines under controlled conditions to install the ethan-1-amine moiety.

  • Reductive Amination:
    Alternatively, aldehyde or ketone intermediates derived from the pyrazole can be subjected to reductive amination with ammonia or primary amines, leading to the ethan-1-amine derivative.

Formation of Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt :

  • Acidic Workup:
    The free amine is dissolved in an appropriate solvent (e.g., ethanol or methanol), and hydrogen chloride gas or hydrochloric acid solution is introduced to precipitate the hydrochloride salt.

  • Isolation and Purification:
    The salt is then filtered, washed, and dried under vacuum to obtain the pure hydrochloride form, ensuring stability and bioavailability.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Purpose
1 Cyclization Hydrazine derivatives + α,β-unsaturated carbonyls Pyrazole ring formation
2 Aromatic substitution Cross-coupling (Pd-catalyzed) Attach 4-chlorophenyl and phenyl groups
3 Side chain installation Nucleophilic substitution or reductive amination Introduce ethan-1-amine group
4 Salt formation HCl gas or HCl solution Convert to hydrochloride salt

Supporting Data and Research Findings

  • Patents such as US5624941A detail methods involving the reaction of substituted hydrazines with diketones, followed by functional group modifications, under controlled temperatures and inert atmospheres, to synthesize pyrazole derivatives with specific substitutions.

  • Literature reviews highlight the use of microwave-assisted synthesis, palladium-catalyzed couplings, and reductive amination as efficient strategies for constructing complex pyrazole compounds with desired pharmacological profiles.

  • Reaction Conditions Summary:

Reaction Step Temperature Solvent Catalyst Reagents Yield References
Pyrazole ring formation 0–100°C Ethanol, methanol None or acid catalyst Hydrazine derivatives Variable ,
Aromatic coupling Reflux Toluene, DMF Pd catalyst Aryl halides, boronic acids High
Side chain installation Room temp to reflux Ethanol, dichloromethane None Ammonia, amines Moderate to high
Salt formation RT Ethanol None HCl Quantitative

Notes and Considerations

  • Reaction Optimization:
    Temperature control, choice of solvent, and catalyst loading are critical for regioselectivity and yield.

  • Purification:
    Crystallization and chromatography techniques are employed to purify intermediates and final products.

  • Environmental & Safety Aspects: Reactions involving hydrazines and halogenated compounds require appropriate safety measures due to toxicity and environmental hazards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Scientific Research Applications

Recent studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been a focus of research, with promising results suggesting its potential as an anticancer agent.

Neuropharmacology

The compound has also been evaluated for neuropharmacological applications. Research indicates that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with neurotransmitter systems is currently under investigation.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis of various pyrazole derivatives, including 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride. The results demonstrated significant inhibition of COX enzymes in vitro, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Case Study 2: Anticancer Properties

In another study featured in Cancer Letters, researchers tested the efficacy of this compound against human breast cancer cells (MCF-7). The findings revealed that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as a therapeutic agent for breast cancer treatment .

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of pyrazole derivatives on neuronal cells subjected to oxidative stress. The study found that treatment with this compound significantly reduced cell death and improved cell viability, indicating its potential for neuroprotection .

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula* Key Applications/Findings References
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride Pyrazole 1-phenyl, 3-(4-chlorophenyl), 4-ethylamine C₁₇H₁₆Cl₂N₃ Anti-cancer potential (inferred)
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride Pyrazole 3-chlorophenyl, 5-ethyl C₁₁H₁₃Cl₂N₃ Synthetic intermediate; limited bioactivity
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Pyrazole 2-methylphenyl, 5-difluoromethyl C₁₂H₁₂ClF₂N₃ Agrochemical and pharmaceutical development
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride Oxadiazole 4-chlorophenyl, 5-ethylamine C₁₀H₁₀Cl₂N₃O Not reported; structural analog
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride Triazole 2-phenyl, 2-triazolyl C₁₀H₁₃ClN₄ Unspecified biological activity

*Molecular formulas estimated based on IUPAC naming conventions.

Key Observations:

Core Heterocycle Impact: Pyrazole derivatives (target compound and others) are more lipophilic compared to oxadiazole or triazole analogs, which may influence pharmacokinetic properties .

Substituent Effects: The 4-chlorophenyl group in the target compound is associated with enhanced anti-cancer activity in related structures (e.g., Fe₃O₄ nanoparticle conjugates in gastric cancer cells) . Difluoromethyl and 2-methylphenyl groups in other pyrazoles improve metabolic stability and bioactivity in agrochemicals .

Ethylamine Functionalization :

  • The ethylamine group in the target compound provides a reactive site for conjugation or salt formation, as seen in its hydrochloride form .
Anti-Cancer Activity (Inferred):

A structurally related pyrazole derivative, 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine, demonstrated significant cytotoxicity against gastric AGS cancer cells (IC₅₀ = 12.7 μM) when conjugated to Fe₃O₄ nanoparticles . This suggests that the 4-chlorophenyl-pyrazole scaffold is a viable pharmacophore for anti-cancer drug development.

Pharmaceutical and Agrochemical Potential:
  • The 5-(difluoromethyl) analog () is highlighted for its role in high-throughput synthesis pipelines, emphasizing the importance of fluorinated groups in enhancing compound stability and bioavailability .
  • Oxadiazole derivatives () are less explored but may offer unique electronic properties for kinase inhibition or antimicrobial activity .

Computational and Analytical Insights

  • Wavefunction Analysis : Tools like Multiwfn () enable comparative studies of bond orders and electron localization, critical for understanding interaction mechanisms .

Biological Activity

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride, a compound with a complex molecular structure, has garnered attention in various fields of biological research. Its potential therapeutic applications span across anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data and case studies.

The compound's chemical formula is C17H16ClN3C_{17}H_{16}ClN_3 with a molecular weight of 297.78 g/mol. It is classified under pyrazole derivatives, which are known for their diverse biological activities.

PropertyValue
Chemical FormulaC17H16ClN3C_{17}H_{16}ClN_3
Molecular Weight297.78 g/mol
CAS Number1181458-69-4
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Activity

Research indicates that derivatives of pyrazole exhibit significant anticancer properties. A study involving various pyrazolo-benzothiazole hybrids demonstrated that certain analogs showed potent inhibition of VEGFR-2 kinase activity, which is crucial for angiogenesis in tumors .

Case Study:
In vitro tests revealed that the compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of the 4-chlorophenyl group was found to enhance cytotoxicity, likely due to increased lipophilicity and interaction with cellular membranes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. A notable study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Efficacy

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • VEGFR Inhibition: The compound interferes with vascular endothelial growth factor signaling, thereby inhibiting angiogenesis.
  • Cell Cycle Arrest: It induces cell cycle arrest in the G2/M phase in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms: The halogen substituent enhances membrane permeability, allowing the compound to disrupt bacterial cell walls effectively.

Q & A

Basic Research Question

  • SC-XRD : Resolves bond lengths, angles, and crystal packing (e.g., dihedral angles between pyrazole and chlorophenyl groups) .
  • HPLC-MS : Quantifies purity and detects byproducts.
  • Vibrational Spectroscopy (IR/Raman) : Identifies functional groups like NH₂ and C-Cl bonds .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage conditions .

How can computational methods optimize synthesis and predict reactivity?

Advanced Research Question
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) with high-throughput experimentation to predict reaction pathways. For example, substituent effects on the pyrazole ring’s electrophilicity can be modeled to prioritize synthetic routes. Machine learning algorithms trained on PubChem datasets (e.g., InChI keys for pyrazole derivatives) accelerate reaction condition optimization .

What strategies address contradictions in reported biological activity data?

Advanced Research Question

  • Comparative Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to isolate substituent-specific effects.
  • Orthogonal Assays : Validate antimicrobial claims via both broth microdilution (MIC) and time-kill assays to rule out false positives .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding to purported targets (e.g., kinase domains) .

Q. Table 1. Biological Activities of Structural Analogs

Compound SubstituentsNotable ActivitiesKey References
5-(4-Chlorophenyl)-pyrazoleAnticancer
4-Fluorophenyl-pyrazole-thiazoleKinase inhibition
2,4,6-Trichlorophenyl-pyrazoleAnti-inflammatory

What in vitro assays are suitable for initial biological screening?

Basic Research Question

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Activity : Disk diffusion or microdilution against S. aureus and E. coli .
  • Solubility/Permeability : Parallel artificial membrane permeability assay (PAMPA) to guide formulation .

How can molecular docking improve target identification?

Advanced Research Question
Docking studies (e.g., AutoDock Vina) using crystal structures of biological targets (e.g., COX-2 or EGFR kinases) can predict binding modes. For example, the chlorophenyl group may occupy hydrophobic pockets, while the ethanamine moiety forms hydrogen bonds with catalytic residues. Validate predictions with mutagenesis or competitive binding assays .

How do structural modifications influence pharmacokinetics and toxicity?

Advanced Research Question

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.
  • Toxicity Mitigation : Replace metabolically labile methyl groups with deuterated analogs to prolong half-life .
  • Prodrug Strategies : Mask the amine group with acetyl or tert-butyl carbamate to enhance oral bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride

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